Ethyl 5-chloro-3-phenylisoxazole-4-carboxylate
Description
Ethyl 5-chloro-3-phenylisoxazole-4-carboxylate is a heterocyclic compound featuring an isoxazole core substituted with a chlorine atom at position 5, a phenyl group at position 3, and an ethyl ester at position 4. Isoxazole derivatives are renowned for their diverse pharmacological activities, including antibacterial, anti-convulsant, and anti-inflammatory properties .
Properties
Molecular Formula |
C12H10ClNO3 |
|---|---|
Molecular Weight |
251.66 g/mol |
IUPAC Name |
ethyl 5-chloro-3-phenyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H10ClNO3/c1-2-16-12(15)9-10(14-17-11(9)13)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI Key |
HPJHKDAROSRKNH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation via 3-Phenyl-5-chloroisoxazole Intermediates and Lithiation
A classical and well-documented method involves first synthesizing 3-phenyl-5-chloroisoxazoles, followed by lithiation and carboxylation to install the carboxylate group at the 4-position.
Synthesis of 3-phenyl-5-chloroisoxazoles : These are prepared from isoxazol-5-ones or benzoylacetonitriles via chlorination methods described by Adembri and Tedeschi, or through a newer method involving chlorination agents such as phosphorus oxychloride or thionyl chloride under controlled conditions.
Lithiation and Carboxylation : Treatment of 3-phenyl-5-chloroisoxazoles with n-butyllithium at low temperature generates a lithiated intermediate at the 4-position, which upon reaction with carbon dioxide yields the corresponding 4-carboxylic acid. This acid is then converted to the ethyl ester by esterification or reaction with diazomethane.
Comparative Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|---|
| Lithiation and Carboxylation | n-Butyllithium, CO2, diazomethane | Regioselective, well-established | Requires low temperature control | ~70-80 |
| Chlorination/Formylation | POCl3, DMF, sulfuryl chloride or SOCl2 | Versatile acid chloride intermediate | Multi-step, harsh reagents | Moderate to high |
| Metal-Free Cycloaddition | Ethoxycarbonyl formonitrile oxide, microwave | Environmentally friendly, high yield | May require specialized equipment | Quantitative |
| Coupling with DCC/DMAP | DCC, DMAP, aromatic amines | Mild conditions, diverse substituents | Limited to coupling scope | Moderate to high |
Research Findings and Notes
The lithiation/carboxylation method is favored for its ability to access carboxylic acids that are otherwise difficult to obtain by ester hydrolysis, such as those with acid-labile substituents.
Chlorination with phosphorus oxychloride in the presence of DMF is an effective way to introduce the 5-chloro substituent and form the aldehyde intermediate, which can be further manipulated to the ester.
Metal-free synthetic routes are gaining attention for their sustainability and efficiency, providing high yields under mild conditions without the need for transition metals.
The choice of method depends on the available starting materials, desired substituent patterns, and scale of synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-chloro-3-phenylisoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert certain functional groups to their reduced forms.
Substitution: This reaction can replace one functional group with another, often using reagents like alkynes and catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkynes, 18-crown-6 catalyst, and potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Ethyl 5-chloro-3-phenylisoxazole-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-3-phenylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects at Position 5
Modifications at position 5 significantly influence electronic, steric, and pharmacokinetic properties:
Key Observations :
- Chloro and CF₃ substituents improve stability but may reduce solubility due to increased hydrophobicity.
- Methyl groups enhance lipophilicity, favoring passive diffusion across biological membranes.
Ester Group Modifications
The alkyl chain length of the ester group (position 4) impacts solubility and hydrolysis rates:

Key Observations :
- Methyl esters hydrolyze faster than ethyl esters, affecting prodrug design.
- Ethyl esters balance solubility and metabolic stability for sustained activity.
Aromatic Ring Substitutions
Variations on the phenyl ring (position 3) alter electronic and steric profiles:
Key Observations :
- Electron-donating groups (e.g., diethylamino) enhance solubility and π-π stacking.
- Halogenated phenyl groups improve target affinity in hydrophobic binding pockets.
Structural Isomerism: Oxazole vs. Isoxazole
Replacing the isoxazole core with oxazole (shifting nitrogen position) alters reactivity:
Key Observations :
- Isoxazole derivatives generally exhibit greater chemical stability than oxazole analogues.
Biological Activity
Ethyl 5-chloro-3-phenylisoxazole-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features an isoxazole ring, which is known for its ability to interact with various biological targets. The presence of the chlorine atom at the 5-position and the phenyl group at the 3-position enhances its pharmacological profile. The general formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- COX Inhibition : This compound has been identified as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-1. Studies indicate that modifications to the isoxazole core can significantly enhance its inhibitory potency against COX enzymes, with IC50 values reported in the low micromolar range .
- Antiparasitic Activity : Research has shown that derivatives of this compound exhibit potent activity against endoparasites, making them suitable candidates for veterinary applications . The mechanism involves disrupting metabolic pathways critical for parasite survival.
- Anticancer Potential : this compound has demonstrated potential in inhibiting tumor growth by modulating apoptotic pathways. It acts as a Bcl-2/Bcl-xL inhibitor, which is crucial in cancer cell survival .
Structure-Activity Relationships (SAR)
The biological efficacy of this compound can be influenced by structural modifications:
| Modification | Effect on Activity | Reference |
|---|---|---|
| Chlorine at C5 | Enhances COX inhibition | |
| Phenyl at C3 | Increases binding affinity to targets | |
| Alkyl substitutions | Alters lipophilicity and bioavailability |
Case Studies and Research Findings
- Inhibition Studies : A study demonstrated that this compound exhibited a significant inhibitory effect on COX-1 with an IC50 value of approximately 0.32 µM, showcasing its potential as a non-steroidal anti-inflammatory drug (NSAID) alternative .
- Antiparasitic Efficacy : In veterinary medicine, derivatives of this compound were tested against various endoparasites, showing high efficacy rates and minimal toxicity to host organisms .
- Anticancer Activity : In vitro assays indicated that this compound could reduce cell viability in cancer cell lines sensitive to Bcl-2 inhibitors, with IC50 values indicating potent activity in the low micromolar range .
Q & A
Q. What are the optimized synthetic routes for Ethyl 5-chloro-3-phenylisoxazole-4-carboxylate, and how can reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted precursors under controlled conditions. For example, analogs like Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate are synthesized using potassium carbonate as a base in polar aprotic solvents (e.g., N,N-dimethylacetamide) at 80°C for 10 hours . Key factors affecting yield include:
- Catalyst/base selection : Strong bases (e.g., K₂CO₃) enhance deprotonation for cyclization.
- Temperature : Elevated temperatures (70–90°C) improve reaction kinetics but may require inert atmospheres to prevent decomposition.
- Purification : Silica gel chromatography is standard, though recrystallization may enhance purity for crystallographic studies .
Table 1 : Example Reaction Conditions for Isoxazole Derivatives
| Precursor | Solvent | Base/Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Chlorophenyl nitrile | DMF | K₂CO₃ | 80 | 72 |
| Phenylacetylene | Acetonitrile | CuI | 60 | 65 |
Q. How is the crystal structure of this compound validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound is dissolved in a volatile solvent (e.g., ethanol), and slow evaporation yields crystals suitable for SC-XRD. SHELXL software refines the structure by minimizing discrepancies between observed and calculated diffraction data . Key parameters include:
- Bond angles and lengths : For example, the isoxazole ring C–N–O angle is typically ~105° .
- Thermal displacement parameters : Validate atomic positions and detect disorder.
Advanced Research Questions
Q. How can regioselective chlorination at the 5-position of the isoxazole ring be achieved?
- Methodological Answer : Regioselectivity is controlled by electronic and steric effects. Chlorination at the 5-position is favored due to the electron-withdrawing carboxylate group at position 4, which activates the adjacent carbon. Techniques include:
- Electrophilic chlorination : Use Cl₂ or N-chlorosuccinimide (NCS) in dichloromethane at 0°C .
- Directive groups : The phenyl group at position 3 sterically hinders alternative sites, directing chlorination to position 5 .
Q. What computational methods are used to predict the reactivity and spectroscopic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties. Applications include:
Q. How can kinetic studies resolve contradictions in proposed reaction mechanisms for isoxazole derivatives?
- Methodological Answer : Conflicting mechanisms (e.g., concerted vs. stepwise cyclization) are resolved via:
Q. How do researchers address discrepancies in reported spectral data for this compound?
- Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects or impurities. Best practices include:
- Standardized protocols : Use deuterated solvents (e.g., CDCl₃) and calibrate instruments with reference compounds.
- 2D NMR techniques : HSQC and HMBC correlations resolve signal overlap in crowded spectra .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

